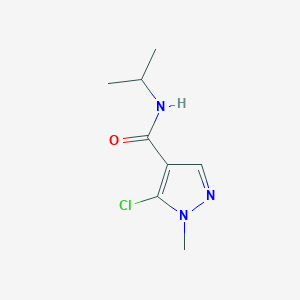

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C19H21ClF3N3O . It is also known as N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide or isoflucypram .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The structures of the newly synthesized compounds are confirmed by 1H-NMR, mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis

Pyrazoles, including this compound, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis : A study by Drev et al. (2014) investigated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating regioselectivity in the N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives. This research provides insight into the chemical properties and synthesis methods for compounds similar to 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide (Drev et al., 2014).

Synthesis and Analytical Characterization : Research by McLaughlin et al. (2016) on the synthesis and characterization of pyrazole derivatives, including analytical techniques like chromatographic and mass spectrometric platforms, contributes to understanding the properties and analytical methods relevant to this compound (McLaughlin et al., 2016).

Chemical Reactions and Synthesis Approaches : Beck and Lynch (1987) explored the synthesis of ethyl 5-cyano-1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate, offering insights into the reactions and synthesis approaches that could be applied to the study of this compound (Beck & Lynch, 1987).

Novel Synthesis Methods : Research by Martins et al. (2002) on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles introduces novel one-pot synthesis methods that could be relevant for synthesizing derivatives of this compound (Martins et al., 2002).

Efficient Synthesis Using Catalysts : The study by Prabakaran et al. (2012) on the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides using TBTU as a catalyst at room temperature provides insights into efficient synthesis methods that could be applicable to this compound (Prabakaran et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 5-chloro-N-isopropyl-1-methyl-1H-pyrazole-4-carboxamide is the Tobacco Mosaic Virus (TMV) PC protein . This protein plays a crucial role in the life cycle of the TMV, making it an attractive target for antiviral agents .

Mode of Action

The compound interacts with the TMV PC protein, leading to changes that inhibit the virus’s ability to replicate

Biochemical Pathways

The compound affects the biochemical pathways associated with the replication of the TMV . By targeting the TMV PC protein, it disrupts the virus’s ability to reproduce, thereby inhibiting its spread .

Result of Action

The compound’s action results in a significant reduction in the activity of the TMV . Specifically, it has been found to possess promising activity against the TMV, with some derivatives showing even more potent biological activity .

Eigenschaften

IUPAC Name |

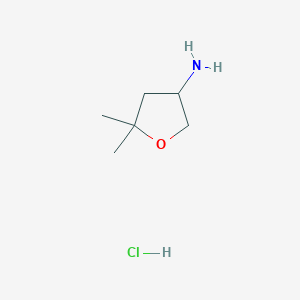

5-chloro-1-methyl-N-propan-2-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZMYRMOZZHRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2478919.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2478924.png)

![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone](/img/structure/B2478928.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2478930.png)

![(Z)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2478933.png)

![1-(4-bromophenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2478935.png)